2-(3-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
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Description
2-(3-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.363. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research has explored the metabolism of various chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes. These studies have implications for understanding the metabolic pathways and potential toxicities of related compounds in agricultural contexts (Coleman et al., 2000).
Antinociceptive Activity of Pyridazinone Derivatives
Derivatives of pyridazinone, including those with methoxyphenyl groups, have been synthesized and evaluated for their antinociceptive (pain-reducing) activities. This research suggests potential therapeutic applications for pain management (Doğruer et al., 2000).
Green Synthesis of Aminophenyl Acetamide Derivatives
A study on the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an intermediate in dye production, showcases the environmental benefits of using novel catalysts for industrial chemical processes (Zhang Qun-feng, 2008).
Protein Tyrosine Phosphatase 1B Inhibitors
Research on the synthesis of specific acetamide derivatives highlights their potential as inhibitors of protein tyrosine phosphatase 1B, an enzyme target for diabetes treatment. This indicates a broader applicability in developing new treatments for metabolic diseases (Saxena et al., 2009).
Silylation of N-(2-hydroxyphenyl)acetamide
The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leading to silaheterocyclic compounds is an example of research in organosilicon chemistry, with implications for material science and synthetic chemistry (Lazareva et al., 2017).
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-14-6-4-5-13(11-14)12-19(24)20-16-8-3-2-7-15(16)17-9-10-18(23)22-21-17/h2-11H,12H2,1H3,(H,20,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCIXVKOZVGQGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.